Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyridine ring, a pyrazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Similar in structure but lacks the pyrazole ring.
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate: Contains a pyrimidine ring instead of a pyrazole ring.
Uniqueness
Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-12(17)8-11-9(2)15-16(13(11)18)10-4-6-14-7-5-10/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
HBJYMOAQVSLEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
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